molecular formula C7H13BrClN B2478435 1-Bromo-6-azaspiro[2.5]octane hydrochloride CAS No. 2219379-64-1

1-Bromo-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B2478435
CAS No.: 2219379-64-1
M. Wt: 226.54
InChI Key: PYDYIXSFQVRFEY-UHFFFAOYSA-N
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Description

1-Bromo-6-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H13BrClN . It is a solid substance and has a molecular weight of 226.54.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12BrN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 226.54. More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

1-Bromo-6-azaspiro[2.5]octane hydrochloride has been utilized in various synthetic pathways to create novel chemical structures. For instance, Wipf, Stephenson, and Walczak (2004) described its use in the diversity-oriented synthesis of azaspirocycles, where it served as a building block for creating heterocyclic compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are significant for drug discovery due to their potential as functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their work provided insight into the relative configuration and preferred conformations of these compounds, which is crucial for understanding their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Advanced Material Synthesis

This compound has also been used in the synthesis of advanced materials. Chafiq et al. (2020) explored its derivatives for mild steel protection in HCl. They found that certain compounds, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, showed effective inhibition properties, making them potential candidates for corrosion inhibition in acidic solutions (Chafiq et al., 2020).

Pharmaceutical Research

In the pharmaceutical sector, the derivatives of this compound have been investigated for their potential in drug discovery. Yao et al. (2007) described the design and synthesis of a novel class of N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, which were identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds demonstrated efficacy in reducing tumor size and potentiating the effects of trastuzumab in vivo in a HER-2 overexpressing cancer murine xenograft model (Yao et al., 2007).

Safety and Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .

Properties

IUPAC Name

2-bromo-6-azaspiro[2.5]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDYIXSFQVRFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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